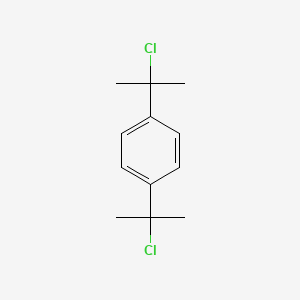

1,4-Bis(1-chloro-1-methylethyl)benzene

描述

Structure

3D Structure

属性

IUPAC Name |

1,4-bis(2-chloropropan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Cl2/c1-11(2,13)9-5-7-10(8-6-9)12(3,4)14/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWRGEEAABGHXBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(C)(C)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064648 | |

| Record name | 1,4-Bis(2-chloroisopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7374-80-3 | |

| Record name | 1,4-Bis(1-chloro-1-methylethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7374-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,4-bis(1-chloro-1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007374803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,4-bis(1-chloro-1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Bis(2-chloroisopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 1,4 Bis 1 Chloro 1 Methylethyl Benzene

Established Synthetic Routes

The formation of the target compound relies on well-established principles of organic synthesis, primarily focusing on the functionalization of aromatic precursors.

The most direct and common method for synthesizing 1,4-Bis(1-chloro-1-methylethyl)benzene is the benzylic chlorination of 1,4-diisopropylbenzene (B50396). smolecule.comwikipedia.org This reaction specifically targets the tertiary carbon-hydrogen bonds at the benzylic positions, which are activated and more susceptible to substitution due to the stability of the resulting benzylic radical or carbocation intermediate.

The reaction typically proceeds via a free-radical mechanism, often initiated by UV light or a radical initiator. In this process, chlorine gas (Cl₂) is introduced to 1,4-diisopropylbenzene, leading to the substitution of hydrogen atoms on the isopropyl groups with chlorine atoms. smolecule.com

A more advanced and selective method involves copper-catalyzed benzylic chlorination. nih.govacs.org This approach utilizes a catalyst system, such as copper(I) chloride/bis(oxazoline), with an oxidant like N-fluorobenzenesulfonimide (NFSI) and a chloride source (e.g., KCl). nih.govacs.org This catalytic method offers higher site selectivity for the benzylic position compared to traditional radical-chain chlorination, which can sometimes lead to a mixture of products. nih.govacs.org

An alternative synthetic strategy involves the hydrochlorination of 1,4-diisopropenylbenzene (B167512). This reaction is an example of an electrophilic addition of hydrogen chloride (HCl) across the double bonds of the isopropenyl groups. Thermodynamic data from analogous reactions, such as the hydrochlorination of α-methylstyrene, show the process to be exothermic.

This method leverages the reactivity of the alkene functional groups. The addition follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the chloride atom adds to the more substituted carbon (the tertiary carbon), directly yielding the desired this compound structure. The reaction can be carried out by bubbling HCl gas through the neat alkene or a solution of it. beilstein-journals.org For substrates that are highly susceptible to polymerization, such as divinylbenzene (B73037) derivatives, careful control of the reaction conditions is crucial. google.com

Reaction Conditions and Process Optimization

The efficiency, selectivity, and yield of the synthesis of this compound are highly dependent on the specific reaction conditions employed. Optimization of catalysts, solvents, temperature, and reaction time is essential for a successful outcome.

Catalysts play a pivotal role in both the chlorination and hydrochlorination routes by increasing the reaction rate and influencing selectivity.

For the chlorination of 1,4-diisopropylbenzene , traditional methods may use a Lewis acid catalyst like ferric chloride (FeCl₃) when reacting with chlorine gas. smolecule.comyoutube.com However, modern methods employ more sophisticated catalyst systems to improve selectivity. Copper-based catalysts, in particular, have shown high efficacy for site-selective benzylic C-H chlorination. nih.govacs.org Photocatalysts have also been utilized in related benzylic chlorinations. mdpi.com

For the hydrochlorination of 1,4-diisopropenylbenzene , the reaction can proceed without a catalyst but is often slow. google.com To enhance the reaction rate, insoluble solid catalysts containing a copper halide, such as cuprous chloride, are effective. google.com These catalysts increase the rate of chemical interaction between the hydrogen halide and the styrene-type compound. google.com

| Synthetic Route | Catalyst System | Function/Influence | Reference |

|---|---|---|---|

| Chlorination | Ferric Chloride (FeCl₃) | Lewis acid catalyst for electrophilic aromatic substitution, can also be used in some chlorination reactions. | smolecule.comyoutube.com |

| Chlorination | CuICl/bis(oxazoline) with NFSI/KCl | Promotes high site-selectivity for benzylic C-H chlorination over other positions. | nih.govacs.org |

| Hydrochlorination | Cuprous Chloride (CuCl) | Increases the rate of HCl addition to vinyl groups. | google.com |

| Chlorination | Photocatalysts (e.g., Acr⁺-Mes) | Enables benzylic C-H chlorination under mild visible light irradiation. | organic-chemistry.org |

The choice of solvent can significantly affect reaction rates, yields, and even the stereochemical outcome of the synthesis.

In the hydrochlorination of styrene (B11656) derivatives, solvent choice is critical. For instance, the hydrochlorination of α-methylstyrene proceeds with similar kinetics when conducted neat (without solvent) or in dichloromethane (B109758), but the reaction is delayed when pentane (B18724) is used as the solvent. beilstein-journals.org This suggests that more polar or non-coordinating solvents can be more effective. The choice of solvent can also influence the stereochemistry of the addition in related systems. beilstein-journals.org For certain polar chlorination reactions, solvents like dichloromethane or chlorobenzene (B131634) have been used effectively. nih.gov

The impact of the solvent on reaction half-life has been demonstrated in related chlorination reactions of benzyl (B1604629) alcohols with thionyl chloride, where different solvents (e.g., acetone (B3395972), DMSO, acetonitrile) lead to vastly different reaction times. researchgate.net

| Reaction Type | Solvent | Observed Impact | Reference |

|---|---|---|---|

| Hydrochlorination of α-methylstyrene | Dichloromethane | Efficient reaction medium, similar kinetics to neat reaction. | beilstein-journals.org |

| Hydrochlorination of α-methylstyrene | Pentane | Delayed reaction rate compared to dichloromethane or neat conditions. | beilstein-journals.org |

| Hydrochlorination of 1,2-dimethylcyclohexene | Ether | Favored formation of the trans product, influencing stereoselectivity. | beilstein-journals.org |

| Chlorination of benzyl alcohols | Acetone | Significantly shorter reaction half-life compared to toluene (B28343) or benzene (B151609). | researchgate.net |

Temperature and reaction duration are critical parameters that must be carefully controlled to maximize product yield and minimize the formation of byproducts, such as polymers or over-chlorinated species.

For the hydrochlorination route , temperature control is paramount to prevent the polymerization of the diisopropenylbenzene starting material. google.com Reactions are often conducted at temperatures between 0°C and 50°C. google.com Some studies on analogous compounds have even shown an inverse temperature dependence, where lower temperatures (e.g., 0°C to -45°C) lead to faster reaction rates. beilstein-journals.org

In the chlorination of alkylbenzenes , the temperature can influence the position of chlorination (ring vs. side-chain). Side-chain chlorination is typically favored at higher temperatures or under UV irradiation. For the synthesis of the closely related 1,4-bis(chloromethyl)benzene, reaction temperatures of 110-120°C for 3-10 hours have been reported. google.com For the chlorination of ethylbenzene, a temperature of 70°C is used. The reaction time is adjusted to achieve the desired conversion while avoiding the formation of polychlorinated products. google.com

Industrial Scale-Up Considerations for this compound

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough evaluation of various chemical and engineering parameters to ensure a safe, efficient, and economically viable process. The primary industrial route to this compound is the side-chain chlorination of 1,4-diisopropylbenzene. Key considerations for the scale-up of this process include reactor design, process control and automation, management of reaction exothermicity, and downstream purification strategies.

The industrial synthesis is centered around the free-radical chlorination of the tertiary benzylic hydrogens of 1,4-diisopropylbenzene. This reaction is typically initiated by UV light or a chemical initiator and proceeds via a chain mechanism. The selectivity of the reaction is crucial to maximize the yield of the desired dichlorinated product while minimizing the formation of the monochlorinated intermediate and other byproducts.

Reactor Design and Selection

The choice of reactor is a critical factor in the industrial production of this compound. Both batch and continuous-flow reactors can be considered, each with distinct advantages and disadvantages.

Batch Reactors: Stirred-tank reactors (STRs) are commonly used for batch production. They offer flexibility for producing multiple products in the same equipment. For the chlorination of 1,4-diisopropylbenzene, a glass-lined or corrosion-resistant alloy reactor is essential due to the corrosive nature of chlorine and the hydrogen chloride (HCl) byproduct. Effective mixing is paramount to ensure uniform distribution of reactants and to facilitate heat transfer.

Continuous-Flow Reactors: For large-scale, dedicated production, continuous-flow reactors, such as plug flow reactors (PFRs) or continuous stirred-tank reactors (CSTRs), offer advantages in terms of consistent product quality, improved safety, and better heat management. Microstructured reactors, a type of continuous-flow reactor, have shown promise in enhancing the selectivity and safety of photochemical chlorination reactions. chimia.ch The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient irradiation, which can improve the selectivity of the side-chain chlorination over competing ring chlorination. chimia.ch

A patent for a related process, the vapor-phase chlorination of p-xylene, highlights the use of a continuous vapor-phase reactor system. google.com This approach, if adapted, could offer benefits for the production of this compound by potentially increasing throughput and simplifying product-catalyst separation.

Process Control and Automation

Tight control over reaction parameters is essential for maximizing the yield and purity of this compound on an industrial scale.

Temperature Control: The chlorination of alkylaromatics is an exothermic process. bcrec.id Maintaining an optimal reaction temperature is critical to control the reaction rate and prevent side reactions. For instance, in the chlorination of benzene, the temperature is kept below 40 °C to ensure high selectivity. bcrec.id A similar tight temperature control would be necessary for the production of this compound. Industrial reactors must be equipped with efficient cooling systems, such as jackets or internal cooling coils, to dissipate the heat of reaction.

Molar Ratio of Reactants: The molar ratio of chlorine to 1,4-diisopropylbenzene must be carefully controlled to achieve the desired degree of chlorination. An excess of the hydrocarbon can favor the formation of the monochlorinated product, while an excess of chlorine can lead to the formation of more highly chlorinated byproducts. In a related industrial process for p-chloromethyl styrene synthesis, the molar ratio of the hydrocarbon to chlorine was found to be optimal at 10:8. google.com

Catalyst/Initiator Feed: In catalyzed or initiated reactions, the controlled addition of the catalyst or initiator is crucial for maintaining a steady reaction rate and preventing runaway reactions.

The table below summarizes key process parameters and their typical industrial ranges for related chlorination processes, which can be extrapolated for the synthesis of this compound.

| Parameter | Industrial Range/Consideration | Rationale |

| Reactor Type | Batch (STR) or Continuous (PFR, CSTR, Microreactor) | Flexibility vs. Throughput and Safety |

| Reaction Temperature | 50-70°C (for similar side-chain chlorinations) google.com | Control of reaction rate and selectivity |

| Pressure | Atmospheric to slightly elevated | To maintain reactants in the desired phase |

| Reactant Molar Ratio | Optimized based on desired product | To control the degree of chlorination |

| Catalyst/Initiator | UV light or chemical initiators (e.g., peroxides) | To initiate the free-radical chain reaction |

| Solvent | Often neat, or an inert solvent like carbon tetrachloride | To control viscosity and aid in heat transfer |

Management of Exotherms

The exothermic nature of the chlorination reaction presents a significant safety hazard on an industrial scale. bcrec.id A failure to effectively remove the heat of reaction can lead to a rapid increase in temperature and pressure, potentially resulting in a runaway reaction. Strategies for managing the reaction exotherm include:

Efficient Heat Exchange: The use of reactors with a high surface area for heat transfer, such as those with cooling jackets, internal coils, or external heat exchangers.

Controlled Addition of Reactants: The gradual addition of chlorine gas to the reactor to control the rate of heat generation.

Use of a Solvent: Employing an inert solvent can help to absorb the heat of reaction and moderate the temperature increase.

Emergency Cooling and Quenching Systems: The installation of safety systems to rapidly cool the reactor or inject a reaction inhibitor in the event of a thermal runaway.

Purification Strategies at Scale

The crude product from the chlorination of 1,4-diisopropylbenzene will be a mixture of the desired this compound, unreacted starting material, the monochlorinated intermediate, and potentially other byproducts. Large-scale purification is typically a multi-step process:

Neutralization and Washing: The crude product is first washed with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide (B78521) solution) to remove dissolved HCl and unreacted chlorine. This is followed by washing with water to remove any remaining salts.

Solvent Removal: If a solvent was used, it is removed by distillation.

Fractional Distillation: The components of the organic layer are separated based on their boiling points. This is typically carried out under reduced pressure to lower the boiling points and prevent thermal degradation of the products.

Crystallization: The final purification of this compound, which is a solid at room temperature, can be achieved by crystallization from a suitable solvent. This step is effective at removing impurities with similar boiling points.

The selection of appropriate purification techniques and equipment is crucial for achieving the high purity required for many of the industrial applications of this compound, such as in the synthesis of polymers and specialty chemicals.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 1,4 Bis 1 Chloro 1 Methylethyl Benzene

Nucleophilic Substitution Reactions

The presence of tertiary benzylic chlorides makes the compound highly susceptible to nucleophilic substitution, primarily proceeding through a mechanism involving carbocation intermediates. The chlorine atoms serve as effective leaving groups, facilitating a variety of transformations.

The displacement of the chlorine atoms in 1,4-bis(1-chloro-1-methylethyl)benzene proceeds via a stepwise SN1 (Substitution Nucleophilic Unimolecular) mechanism. The key features of this pathway are:

Carbocation Formation: The reaction is initiated by the dissociation of the carbon-chlorine bond without the requirement of a nucleophile in the rate-determining step. This heterolytic cleavage is favored due to the formation of a relatively stable tertiary benzylic carbocation. The stability is conferred by the combined electron-donating inductive effects of the two methyl groups and the resonance delocalization of the positive charge across the adjacent benzene (B151609) ring.

Solvent Effects: Polar protic solvents can facilitate this dissociation by solvating both the resulting carbocation and the chloride anion, thereby lowering the activation energy of the initial ionization step.

Lewis Acid Catalysis: The ionization can be significantly accelerated in the presence of a Lewis acid, such as boron trichloride (B1173362) (BCl₃) or titanium tetrachloride (TiCl₄). The Lewis acid coordinates to the chlorine atom, weakening the C-Cl bond and promoting the formation of a carbocation and a complex counter-ion (e.g., [BCl₄]⁻). This is a foundational step for its use as a co-initiator in cationic polymerization.

Nucleophilic Attack: Once formed, the planar carbocation is rapidly attacked by a nucleophile from either face, leading to the substitution product. If the nucleophile is neutral (e.g., water, alcohol), a subsequent deprotonation step occurs to yield the final product.

This compound's ability to act as a difunctional initiator for living cationic polymerization is a direct consequence of this mechanism. It can generate carbocations at both ends of the molecule, allowing for the growth of polymer chains from two points.

The S_N1 reactivity of this compound allows for its conversion into a wide range of other difunctional compounds by displacing the chloride ions with various nucleophiles. This is particularly valuable in polymer chemistry for synthesizing telechelic (end-functionalized) polymers. While direct examples for this specific molecule are often in the context of initiating polymerization, the principle of nucleophilic substitution is broadly applicable for creating new functional groups.

By reacting the compound (or its bromo-analogue) with appropriate nucleophiles, a variety of functional end groups can be introduced. These reactions showcase the versatility of the parent halide in preparing valuable derivatives.

| Nucleophile | Resulting Functional Group | Product Class Example |

|---|---|---|

| H₂O / OH⁻ (Hydrolysis) | -OH (Hydroxyl) | Diol (e.g., 1,4-Bis(1-hydroxy-1-methylethyl)benzene) |

| ROH / RO⁻ (Alkoxides) | -OR (Ether/Alkoxy) | Diether |

| RCOO⁻ (Carboxylates) | -OOCR (Ester) | Diester |

| N₃⁻ (Azide) | -N₃ (Azido) | Diazide |

| CN⁻ (Cyanide) | -CN (Nitrile) | Dinitrile |

Oxidative Transformations

The isopropyl groups attached to the benzene ring can be targeted by oxidizing agents to yield ketone or carboxylic acid derivatives. The outcome of the oxidation depends critically on the strength of the oxidizing agent and the reaction conditions employed.

Formation of Ketones: Partial oxidation of the tertiary benzylic C-H bonds is not possible as there are none. However, oxidation can proceed under conditions that first convert the halide to an alcohol or alkene, which is then oxidized. A more direct oxidative pathway can target the alkyl groups. For instance, oxidation of the related 1,4-diisopropylbenzene (B50396) can yield 1,4-diacetylbenzene, a diketone. A documented pathway for a similar transformation involves electrochemical oxidation. rsc.org For this compound, mild to moderate oxidizing agents under controlled conditions can lead to the formation of the corresponding diketone, 1,4-bis(1-keto-1-methylethyl)benzene, though this is a simplification of a likely multi-step process.

Formation of Carboxylic Acids: Complete oxidation under more vigorous conditions leads to the cleavage of the carbon-carbon bonds of the substituent groups, ultimately converting them into carboxylic acid functionalities. This process transforms this compound into terephthalic acid (1,4-benzenedicarboxylic acid). This transformation is analogous to the industrial oxidation of p-xylene, which is a major route to terephthalic acid. stackexchange.com

The strategic choice of oxidizing agent is paramount in directing the reaction toward either partial or complete oxidation.

Selective (Partial) Oxidation: To achieve the diketone, milder and more selective oxidizing agents are required. Potassium permanganate (B83412) (KMnO₄) in a controlled acidic medium is one reagent cited for achieving partial oxidation to form ketone derivatives. The conditions must be carefully managed (e.g., temperature, reaction time, stoichiometry) to prevent over-oxidation to the carboxylic acid.

Complete Oxidation: For the synthesis of terephthalic acid, strong, aggressive oxidizing agents are necessary. Reagents such as chromium trioxide (CrO₃) or hot, concentrated nitric acid or potassium permanganate under harsh conditions will cleave the C-C bonds of the side chains and oxidize them fully to the carboxylic acid level.

| Strategy | Oxidizing Agent Example | Primary Product | Conditions |

|---|---|---|---|

| Partial Oxidation | Potassium Permanganate (KMnO₄) | 1,4-Bis(1-keto-1-methylethyl)benzene | Controlled acidic media, moderate temperature |

| Complete Oxidation | Chromium Trioxide (CrO₃) | Terephthalic Acid | Harsh conditions (e.g., high temperature) |

Reductive Pathways

The primary reductive pathway for this compound is reductive dehalogenation, also known as hydrogenolysis. This reaction involves the cleavage of the carbon-chlorine bond and its replacement with a carbon-hydrogen bond. Given that the C-Cl bonds are at tertiary benzylic positions, they are particularly susceptible to reduction. stackexchange.comrsc.org

The product of the complete reductive dehalogenation of both chloride groups is 1,4-diisopropylbenzene. nih.gov Common methods to achieve this transformation include:

Catalytic Hydrogenation: This is a widely used method for cleaving benzylic C-X bonds. The reaction is typically carried out using hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst, most commonly palladium on a carbon support (Pd/C). stackexchange.comresearchgate.net The process involves the catalytic activation of hydrogen on the metal surface and its subsequent reaction to displace the chloride.

Metal Hydride Reagents: Powerful hydride donors can also effect this reduction. Reagents like lithium aluminum hydride (LiAlH₄) or tri-n-butyltin hydride (Bu₃SnH) are capable of reducing alkyl halides, although their use may be less selective if other reducible functional groups are present. rsc.org

Dissolving Metal Reductions: Systems such as sodium metal in liquid ammonia (B1221849) or an alcohol can also be used for reductive dehalogenation, although this method is often more forceful and less common in modern synthesis for this specific transformation. google.com

The reactivity for dehalogenation generally follows the trend tertiary > secondary > primary for the alkyl halide, and I > Br > Cl for the halogen, making the tertiary chlorides in this molecule prime candidates for reduction. wikipedia.org

Conversion to Alkylbenzene Analogs

The chloro-substituents on this compound are key reactive sites, allowing for its conversion into various analogs. A significant transformation is its reduction to form 1,4-diisopropylbenzene. This reaction involves the removal of the chlorine atoms and their replacement with hydrogen. This conversion to its parent alkylbenzene can be accomplished using reducing agents capable of cleaving the carbon-chlorine bond. smolecule.com For instance, catalytic hydrogenation using hydrogen gas with a palladium catalyst is a common method for such reductions. smolecule.com This process effectively transforms the halogenated compound back into a simple alkyl-substituted aromatic hydrocarbon.

Another related transformation, though not strictly forming an alkylbenzene analog, is the nucleophilic substitution of the chlorine atoms. Reaction with nucleophiles like hydroxide (B78521) ions leads to the formation of 1,4-bis(1-hydroxy-1-methylethyl)benzene. smolecule.com The chlorine atoms in the structure act as effective leaving groups, facilitating these substitution reactions.

Table 1: Key Conversion Reactions

| Starting Material | Reagent/Condition | Product | Reaction Type |

| This compound | H₂, Pd catalyst | 1,4-Diisopropylbenzene | Reduction |

| This compound | Sodium Hydroxide | 1,4-Bis(1-hydroxy-1-methylethyl)benzene | Nucleophilic Substitution |

Carbocation Chemistry and Intermediates

The presence of tertiary benzylic chlorides in this compound dictates its propensity to undergo reactions via carbocation intermediates. The stability of these intermediates is central to understanding its reactivity.

The C-Cl bond at the tertiary benzylic positions of this compound is susceptible to heterolytic cleavage, leading to the formation of a tertiary benzylic carbenium ion. This process is the rate-determining step in Sₙ1 type reactions, such as solvolysis. The resulting carbocation is stabilized by two primary effects:

Resonance Delocalization: The positive charge on the tertiary carbon can be delocalized into the π-electron system of the benzene ring.

Hyperconjugation: The adjacent methyl groups provide further stabilization through hyperconjugation.

The related compound, cumyl chloride ((1-chloro-1-methylethyl)benzene), is a standard substrate used to define substituent constants (σ⁺) that measure the electronic demand at a carbocationic center. researchgate.net The stability of the cumyl carbocation is well-documented, and in this compound, the generation of a second carbocation at the para position would be influenced by the electronic nature of the group at the other end of the ring. The initial formation of one carbocation would deactivate the ring towards the formation of a second positive charge, but under forcing conditions, a dication could potentially be formed.

Charge-transfer (CT) complexes are formed from the reaction between an electron donor and an electron acceptor molecule. mdpi.com The formation of a CT complex involves the excitation of an electron from the donor to an unoccupied orbital of the acceptor. mdpi.com The benzene ring of this compound, being an electron-rich π-system, can act as an electron donor in the presence of suitable π-acceptors. mdpi.com

The interaction involves the transfer of electron density from the benzene ring to the acceptor molecule, resulting in a colored complex that can often be detected spectrophotometrically. mdpi.com While specific studies on the CT complexes of this compound are not detailed in the provided literature, the principle is well-established for benzene and its derivatives. mdpi.comnih.gov For instance, benzene is known to form CT complexes with various acceptor molecules. nih.gov The stability of such complexes is influenced by the electron-donating ability of the aromatic ring and the electron affinity of the acceptor. mdpi.com

Significant insights into the behavior of this compound can be gained from studies on the simpler, related compound, cumyl chloride. researchgate.netnih.gov Kinetic studies on the solvolysis of para-substituted cumyl chlorides are particularly revealing. researchgate.net The rate of solvolysis is highly sensitive to the nature of the para-substituent, which modulates the stability of the carbocation intermediate. researchgate.net

For example, studies on the solvolysis of cumyl chloride in aqueous acetone (B3395972) have shown the presence of a "special salt effect," indicating the involvement of solvent-separated ion pairs in the reaction mechanism. researchgate.net Furthermore, the introduction of a mass law effect in certain solvents confirms the reversible formation of the carbenium ion from the covalent chloride. researchgate.net These studies on cumyl chloride provide a foundational model for the ionogenic equilibrium at each reactive site in this compound. The rate of ionization at one chloroalkyl group would be influenced by the state (covalent or ionized) of the para-substituent.

Thermal Instability and Self-Initiated Processes

This compound exhibits thermal instability, which can lead to self-initiated decomposition reactions. A primary pathway for this decomposition is dehydrochlorination, a reaction also observed in its mono-substituted analog, cumyl chloride. researchgate.net

In this process, the compound eliminates hydrogen chloride (HCl) to form a more stable, conjugated system. The thermal elimination of HCl from each of the (1-chloro-1-methylethyl) groups would lead to the formation of 1,4-diisopropenylbenzene (B167512). This reaction can be considered a self-initiated process as it can proceed without the need for external reagents, driven simply by heat. The formation of the conjugated diene system is a strong thermodynamic driving force for the reaction.

Table 2: Products of Thermal Decomposition

| Precursor | Condition | Major Product | Byproduct |

| This compound | Heat | 1,4-Diisopropenylbenzene | Hydrogen Chloride (HCl) |

| Cumyl chloride | Heat | α-Methylstyrene | Hydrogen Chloride (HCl) |

Applications in Polymer Science and Macromolecular Synthesis

Role as a Bifunctional Initiator in Cationic Polymerization

1,4-Bis(1-chloro-1-methylethyl)benzene, often in conjunction with a Lewis acid co-initiator, serves as a highly effective bifunctional initiator for cationic polymerization. Its structure is ideal for creating telechelic polymers, which are polymers with functional groups at both chain ends.

The functionality of this compound is best understood through the "inifer" concept. The term, a portmanteau of "initiator" and "transfer agent," describes a molecule that participates in both the initiation and the chain transfer steps of a polymerization reaction. rsc.org In this mechanism, the compound not only starts the polymer chain growth but also controls the chain-breaking and restarting process, which is crucial for producing polymers with controlled structures. rsc.org

When paired with a Lewis acid like boron trichloride (B1173362) (BCl₃), the chlorine atoms on the this compound are abstracted, forming carbocationic species at both ends of the benzene (B151609) ring. These carbocations initiate the polymerization of a monomer, such as isobutylene (B52900). The key to the inifer system is that the chain transfer is predominantly to the inifer itself, rather than to the monomer, which suppresses undesirable side reactions and allows for the synthesis of polymers with specific end-groups, such as terminal tertiary chlorines. researchgate.net This process effectively combines initiation and controlled chain transfer, embodying the dual role of the inifer. rsc.org

The initiating system composed of this compound (often abbreviated as DiCumCl or BINIFER) and a Lewis acid like boron trichloride (BCl₃) or titanium tetrachloride (TiCl₄) is highly efficient for the cationic polymerization of isobutylene (IB). rsc.orgresearchgate.netmdpi.com The process begins with the reaction between the initiator and the Lewis acid, which generates a carbocation that subsequently activates the monomer for polymerization.

The general mechanism proceeds as follows:

Complex Formation: The initiator reacts with the Lewis acid (e.g., BCl₃) at low temperatures (typically below -60°C) to form a charge-transfer complex. researchgate.net

Ionization: This complex generates a bifunctional carbenium ion, [C₁₂H₁₆Cl]⁺[BCl₄]⁻₂, which is the active initiating species.

Propagation: The carbenium ion attacks an isobutylene monomer, starting the growth of the polymer chain from both ends of the central aromatic ring.

This method is foundational for producing telechelic polyisobutylene (B167198) (PIB) with a chlorine atom at each end (Cl-PIB-Cl), which can be used for further chemical modifications or the creation of block copolymers. researchgate.net

Achieving precise control over the polymerization process is critical for obtaining polymers with the desired properties. Several parameters must be carefully managed. rsc.org The reaction temperature is a dominant factor; low temperatures, often around -80°C, are necessary to minimize side reactions and favor controlled polymer growth. pitt.edu

Key control parameters and their effects are summarized in the table below.

| Parameter | Effect on Polymerization | Source |

| Temperature | Lower temperatures (e.g., -60°C to -80°C) suppress chain transfer and termination, favoring controlled, "living" polymerization. | researchgate.net |

| Lewis Acid (e.g., BCl₃) Ratio | Higher ratios of Lewis acid to the initiator can lead to an increase in the polymer's molecular weight. | |

| Addition Rate of Lewis Acid | Rapid addition of the Lewis acid to the monomer/inifer mixture is often required to ensure efficient initiation and achieve complete polymerization. | researchgate.net |

| Solvent Polarity | The choice of solvent (e.g., CH₃Cl, CH₂Cl₂) affects the solubility of the growing polymer chains and the stability of the cationic species, influencing reaction kinetics. | pitt.edu |

By carefully manipulating these conditions, researchers can steer the polymerization to produce polymers with predictable characteristics.

Synthesis of Defined Polymer Architectures

The use of this compound as a bifunctional initiator opens the door to creating complex and highly defined polymer structures, moving beyond simple linear chains.

Living polymerization is a powerful technique that produces polymers with a predetermined molecular weight and a narrow molecular weight distribution, as the polymer chains continue to grow as long as monomer is available. rsc.org The this compound system is instrumental in achieving living cationic polymerization of monomers like isobutylene. pitt.edunih.gov

The core principle of this strategy is to establish a rapid and reversible equilibrium between a small number of active, propagating polymer chains (cationic species) and a large number of dormant chains (covalently bonded species). nih.gov This equilibrium minimizes irreversible termination and chain transfer reactions that would otherwise "kill" the growing chains. nih.govfrontiersin.org The bifunctional nature of the initiator allows for the simultaneous growth of two living polymer chains from a single molecule, which is essential for synthesizing triblock copolymers. nih.govresearchgate.net For instance, a central polyisobutylene block can be grown first, followed by the addition of a different monomer like styrene (B11656) to create a triblock copolymer. mdpi.com

A major advantage of using this compound in living cationic polymerization is the exceptional control it offers over the final polymer's molecular weight and polydispersity index (PDI or M_w/M_n). rsc.orgmdpi.com Because termination and chain transfer are largely suppressed, the number of polymer chains is determined by the initial concentration of the initiator. rsc.org

Consequently, the number-average molecular weight (M_n) of the resulting polymer can be precisely controlled by the ratio of the monomer concentration to the initiator concentration. This controlled approach consistently yields polymers with very narrow molecular weight distributions, often with a PDI value below 1.2, indicating a high degree of uniformity in chain length. rsc.orgmdpi.com This level of control is crucial for applications where consistent material properties are paramount. For example, well-defined di- and trifunctional polyisobutylenes with nearly perfect functionality can be readily prepared using this method. rsc.org

Elucidation of Chain Transfer and Termination Suppression

In the realm of cationic polymerization, particularly of monomers like isobutylene, the suppression of chain transfer and termination events is paramount for achieving controlled polymer structures and predictable molecular weights. The initiating system composed of this compound in conjunction with a Lewis acid such as boron trichloride (BCl₃) functions as a highly efficient "inifer" system. researchgate.net The term "inifer" denotes a substance that acts as both an initiator and a chain transfer agent, providing a pathway for controlled or "living" polymerization.

The effectiveness of the this compound/BCl₃ system lies in its ability to establish a reversible activation of the dormant polymer chains. The tertiary benzylic chloride groups on the initiator form carbocations in the presence of BCl₃, which then initiate polymerization. The key to the controlled nature of this system is the reversible termination between the growing polymer chain end and the counter-ion (BCl₄⁻), which re-forms a dormant tertiary chloride-terminated polymer chain. This equilibrium minimizes irreversible chain transfer to the monomer and spontaneous termination, which are common challenges in conventional cationic polymerization.

This controlled process allows for the synthesis of polymers where the degree of polymerization can be effectively managed. researchgate.net The bifunctional nature of this compound, with two initiating sites, allows for the simultaneous growth of two polymer chains from a single initiator molecule, leading to telechelic polymers (polymers with functional groups at both ends).

Block Copolymer Synthesis Leveraging this compound

The capacity of this compound to initiate living/controlled cationic polymerization makes it an exemplary tool for the synthesis of block copolymers. As a bifunctional initiator, it enables the creation of ABA triblock copolymers, where the 'A' blocks are grown from the initiator and the 'B' block is the central segment derived from the initiator's benzene ring structure.

The synthesis strategy involves two main steps:

First Polymerization: The bifunctional initiator is used to polymerize a monomer, such as isobutylene, via living cationic polymerization. This results in the formation of a telechelic polymer with dormant chloride chain ends, for example, Cl-polyisobutylene-C₆H₄-polyisobutylene-Cl.

Second Monomer Addition: A different monomer is then introduced to the system. The dormant chain ends are reactivated, initiating the polymerization of the second monomer and forming the outer 'A' blocks of an ABA triblock copolymer.

This methodology, facilitated by bifunctional initiators, is crucial for producing thermoplastic elastomers and other advanced materials where the phase-separated morphology of block copolymers imparts unique mechanical properties. The principle has been demonstrated effectively with analogous initiating systems, such as 1,4-bis(1-chloroethyl)benzene (B14660651) used with tin tetrachloride (SnCl₄) to synthesize triblock copolymers from monomers like styrene and p-methylstyrene. The bifunctional nature ensures two active sites for polymer chain growth, leading to well-defined block structures.

Formation of Polyindane Structures

An intriguing aspect of the reactivity of this compound is its propensity to undergo self-polymerization at elevated temperatures (above -60°C) in the presence of a Lewis acid. researchgate.net This reaction does not produce a typical linear polymer but instead leads to the formation of a highly uniform structure composed exclusively of 1,1,3-trimethyl indane-3,5-diyl units. researchgate.net

The proposed mechanism for this selective polyindane formation involves an electrophilic aromatic substitution, or Friedel-Crafts alkylation, where the carbocation generated at one end of the molecule attacks the benzene ring of another molecule in a "step-growth" manner. This is followed by an intramolecular cyclization to form the stable five-membered indane ring. This process is favored at higher temperatures and lower monomer concentrations. researchgate.net

The resulting polyindane polymers exhibit remarkable characteristics:

High Thermal Stability: The rigid, fused-ring structure of the polymer backbone contributes to excellent thermal resistance. researchgate.net

Solubility: Despite their rigid structure, these polymers are soluble in common organic solvents. researchgate.net

Uniform Structure: Analytical results indicate a polymer backbone consisting almost exclusively of the 1,1,3-trimethyl indane-3,5-diyl repeating unit. researchgate.net

This unique polymerization behavior has been studied using various monomers that can form similar carbocationic intermediates, such as 1,4-diisopropenylbenzene (B167512) and 1,4-bis(1-hydroxy-1-methylethyl)benzene, in the presence of both Lewis and Brønsted acids. researchgate.net

Table 1: Conditions Favoring Polyindane Formation

| Parameter | Condition | Rationale |

|---|---|---|

| Temperature | > -60°C (Above ceiling temperature for isobutylene polymerization) | Favors the intramolecular cyclization and step-growth mechanism over linear chain propagation. researchgate.net |

| Monomer Concentration | Low | Reduces the rate of intermolecular linear addition, promoting the intramolecular Friedel-Crafts reaction pathway. researchgate.net |

| Initiator/Catalyst | Lewis Acids (e.g., BCl₃, AlCl₃) or Brønsted Acids (e.g., H₂SO₄) | Efficiently generates the necessary carbocationic species to initiate the reaction cascade. researchgate.net |

Contributions to Specialty Polymer and Resin Development

The utility of this compound extends to the development of various specialty polymers and resins. Its role as a robust bifunctional initiator and a precursor to unique polymer structures makes it a valuable intermediate in materials science.

Homopolymers derived from the closely related monomer, 1,4-diisopropenylbenzene, find applications as:

Engineering Plastic Modifiers: These polymers can be incorporated into engineering plastics to enhance properties such as heat resistance, mechanical strength, and chemical resistance. jssunton.comchemicalbook.com

Polymer Cross-linking Initiators: They can initiate cross-linking between polymer chains, improving the physical and chemical properties of the final material. jssunton.comchemicalbook.com

Grafting Catalysts: They can be used to promote the growth of polymer branches from a main polymer backbone, creating graft copolymers. jssunton.com

Furthermore, the compound serves as a building block in the synthesis of specialty chemicals and materials, including high-performance resins and coatings. Its ability to form thermally stable polyindane structures, as detailed previously, is a direct contribution to the field of specialty, heat-resistant resins. The controlled synthesis of block copolymers using this initiator also allows for the production of specialty thermoplastic elastomers with precisely engineered properties.

Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are fundamental in separating 1,4-Bis(1-chloro-1-methylethyl)benzene from reaction mixtures and quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds like this compound. While specific methods for this exact compound are not widely published, methodologies for structurally similar compounds, such as (1-Chloro-1-methylethyl)benzene (B1581794) and Benzene (B151609), 1-chloro-4-(1-methylethyl)-, provide a strong basis for its analysis. sielc.comsielc.com A reverse-phase (RP) HPLC method is typically employed for such separations. sielc.comsielc.com

This approach would involve a non-polar stationary phase (like a C18 column) and a polar mobile phase. A common mobile phase composition includes acetonitrile (B52724) and water, often with a small amount of acid like phosphoric acid or formic acid to improve peak shape. sielc.comsielc.com For applications requiring compatibility with mass spectrometry (LC-MS), volatile acids like formic acid are preferred. sielc.com This liquid chromatography method can be scaled for the isolation of impurities in preparative separation. sielc.comsielc.com

Table 1: Typical HPLC Parameters for Analysis of Related Chloro-Alkylbenzene Compounds

| Parameter | Description | Source |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.comsielc.com |

| Stationary Phase | C18 (Octadecyl-silica) | sielc.comsielc.com |

| Mobile Phase | Acetonitrile (MeCN) and Water | sielc.comsielc.com |

| Modifier | Phosphoric acid or Formic acid (for MS compatibility) | sielc.comsielc.com |

| Detection | UV Detector | rsc.org |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile and semi-volatile compounds. It is highly suitable for the analysis of this compound. The gas chromatograph separates the compound from other components in a mixture based on its boiling point and affinity for the column's stationary phase. For related compounds like (1-Chloro-1-methylethyl)benzene, standard non-polar capillary columns such as SE-30 or OV-101 are used. nist.gov

Following separation, the mass spectrometer bombards the molecules with electrons, causing them to ionize and fragment. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments. The predicted collision cross section (CCS) values, which are related to the ion's shape and size, can also be calculated for different adducts to aid in identification. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]+ | 231.07019 | 149.3 |

| [M+Na]+ | 253.05213 | 158.5 |

| [M-H]- | 229.05563 | 152.5 |

| [M+NH4]+ | 248.09673 | 169.2 |

| [M+K]+ | 269.02607 | 153.1 |

Data sourced from predicted values, useful for identification in high-resolution mass spectrometry. uni.lu

Spectroscopic Approaches for Structural Elucidation

Spectroscopy is indispensable for confirming the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra would exhibit high symmetry.

¹H NMR: Due to the molecule's para-substitution and symmetrical side chains, a simplified spectrum is expected. The twelve protons of the four methyl groups (CH₃) would be chemically equivalent, producing a single, strong singlet. The four protons on the benzene ring would also be chemically equivalent, resulting in another singlet. Analysis of a closely related compound, 1-bromo-3,5-bis(1-chloro-1-methylethyl)benzene, shows the methyl proton singlet around 2.0 ppm and aromatic protons as singlets and multiplets between 7.4-7.6 ppm. orgsyn.org

¹³C NMR: The ¹³C NMR spectrum would show a limited number of signals due to molecular symmetry. One would expect distinct signals for the methyl carbons, the tertiary carbons attached to chlorine, and the two different types of carbons in the benzene ring (the substituted carbons and the unsubstituted carbons). In the analogue 1-bromo-3,5-bis(1-chloro-1-methylethyl)benzene, signals for the methyl carbons appear around 32 ppm, the tertiary carbon at 70 ppm, and the aromatic carbons between 122 and 152 ppm. orgsyn.org

Table 3: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ) | Multiplicity | Inferred From |

| ¹H NMR | ~2.0 ppm | Singlet (12H) | Methyl Protons in Bromo-analogue orgsyn.org |

| ¹H NMR | ~7.4 ppm | Singlet (4H) | Aromatic Protons in Bromo-analogue orgsyn.org |

| ¹³C NMR | ~32 ppm | - | Methyl Carbons (C(CH₃)₂) |

| ¹³C NMR | ~70 ppm | - | Tertiary Carbons (-C(Cl)(CH₃)₂) |

| ¹³C NMR | ~125-150 ppm | - | Aromatic Carbons |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands corresponding to its structural components. Data from related structures like p-diisopropylbenzene and cumyl chloride can be used to predict the spectral features. nist.govnist.gov

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Source |

| ~3100-3000 | C-H Stretch | Aromatic | nist.govnist.gov |

| ~3000-2850 | C-H Stretch | Alkyl (CH₃) | nist.govnist.gov |

| ~1610, 1510 | C=C Stretch | Aromatic Ring | nist.govnist.gov |

| ~1465, 1380 | C-H Bend | Alkyl (CH₃) | nist.govnist.gov |

| ~830 | C-H Bend (out-of-plane) | 1,4-disubstituted benzene | nist.gov |

| ~800-600 | C-Cl Stretch | Alkyl Halide | nist.gov |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is particularly useful for compounds containing chromophores like benzene rings. The benzene ring in this compound acts as the primary chromophore. The presence of alkyl substituents on the benzene ring typically causes a small shift in the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene. The spectrum of the related p-diisopropylbenzene shows absorption maxima around 265 and 273 nm. nist.gov A similar profile would be expected for this compound.

Table 5: Expected UV-Vis Absorption Data for this compound

| Expected λmax (nm) | Chromophore | Inferred From |

| ~265 - 275 | Benzene Ring | p-Diisopropylbenzene nist.gov |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing valuable information about the molecular weight and structure of a compound. The analysis of this compound and its related isomers by mass spectrometry reveals characteristic fragmentation patterns that are instrumental in its identification and structural elucidation.

Detailed Research Findings

While a publicly available, experimentally verified mass spectrum for this compound under a single standard condition like electron ionization (EI) is not prevalent in literature databases, its mass spectrometric behavior can be understood through predicted data and the analysis of structurally similar compounds. The molecular formula of this compound is C₁₂H₁₆Cl₂, with a monoisotopic mass of approximately 230.06 Da. uni.lu The presence of two chlorine atoms is a key feature, as it results in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the M, M+2, and M+4 peaks appearing in a distinctive ratio due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. wpmucdn.com

In techniques like electrospray ionization (ESI), the compound is expected to form adducts with various ions. Predicted collision cross section (CCS) values, which relate to the ion's shape and size, have been calculated for several adducts of the para isomer. uni.lu For instance, the protonated molecule [M+H]⁺ is predicted to have an m/z of 231.07019. uni.lu

The fragmentation of this compound is anticipated to proceed through pathways common for alkylbenzenes and halogenated compounds. wpmucdn.comcore.ac.uk A primary fragmentation step would likely involve the loss of a chlorine atom via heterolytic or inductive cleavage, a common pathway for haloalkanes. youtube.com This would lead to the formation of a stable tertiary carbocation. Another probable fragmentation is the cleavage of the carbon-carbon bond between the tertiary carbon and the benzene ring (alpha-cleavage), which would be stabilized by the aromatic system.

Analysis of the closely related compound (1-Chloro-1-methylethyl)benzene (cumyl chloride) shows characteristic fragments that support these proposed pathways. spectrabase.com Similarly, the mass spectrum for the structural analog 1,4-bis(chloromethyl)benzene, while having a different alkyl linkage, also provides insight into how disubstituted chlorinated benzenes behave under mass spectrometric conditions. nist.gov

The predicted mass spectrometry data for various adducts of this compound are summarized in the table below.

Table 1: Predicted Mass Spectrometry Data for Adducts of this compound uni.lu

| Adduct Type | Predicted m/z | Predicted Collision Cross Section (Ų) |

| [M+H]⁺ | 231.07019 | 149.3 |

| [M+Na]⁺ | 253.05213 | 158.5 |

| [M-H]⁻ | 229.05563 | 152.5 |

| [M+NH₄]⁺ | 248.09673 | 169.2 |

| [M+K]⁺ | 269.02607 | 153.1 |

| [M+H-H₂O]⁺ | 213.06017 | 145.8 |

| [M]⁺ | 230.06236 | 152.7 |

Note: Data is based on computational predictions.

Based on established fragmentation principles for related chemical structures, the following table outlines the likely major fragments of this compound in a typical electron ionization (EI) mass spectrum.

Table 2: Proposed Key Fragment Ions in the EI Mass Spectrum of this compound

| Proposed Fragment Ion | Proposed Structure/Formula | Likely Fragmentation Pathway |

| [M-Cl]⁺ | [C₁₂H₁₆Cl]⁺ | Loss of a chlorine radical (Inductive Cleavage) |

| [M-C₃H₆Cl]⁺ | [C₉H₁₀Cl]⁺ | Cleavage of a 1-chloro-1-methylethyl group |

| [M-2Cl]⁺˙ | [C₁₂H₁₆]⁺˙ | Sequential loss of two chlorine radicals |

| [C₉H₁₁]⁺ | C₆H₅C(CH₃)₂⁺ | Benzylic cleavage after loss of one substituent and Cl |

| [C₇H₇]⁺ | Tropylium ion | Common fragment in alkylbenzene spectra wpmucdn.com |

Theoretical Investigations and Computational Chemistry Studies

Thermodynamic Analysis of Related Reactions

While specific thermodynamic data for reactions directly involving 1,4-bis(1-chloro-1-methylethyl)benzene are not extensively documented in publicly available literature, valuable thermodynamic insights can be gleaned from analogous reactions. The formation of the 1-chloro-1-methylethyl)benzene moiety is a key step, and its thermodynamics can be inferred from similar hydrochlorination reactions.

For instance, the hydrochlorination of α-methylstyrene to yield (1-chloro-1-methylethyl)benzene (B1581794) is an exothermic process. researchgate.net The enthalpy of this reaction provides an approximation for the formation of each (1-chloro-1-methylethyl) group on the benzene (B151609) ring.

| Reaction | Solvent | ΔH° (kJ/mol) |

|---|---|---|

| α-methylstyrene + HCl → (1-chloro-1-methylethyl)benzene | Methylene chloride | -36.8 ± 1.9 |

| α-methylstyrene + HCl → (1-chloro-1-methylethyl)benzene | Neat | -51.9 ± 4.6 |

These exothermic values suggest that the formation of the tertiary benzylic chloride from an alkene and HCl is thermodynamically favorable. This information is critical for understanding the potential energy landscape of synthesis routes to this compound.

Another crucial reaction of this compound is dehydrochlorination, which is a key step in the formation of polymers like poly(p-phenylene vinylene) (PPV). While specific thermodynamic data for the dehydrochlorination of this particular compound are scarce, studies on the dehydrochlorination of analogous materials like poly(vinyl chloride) (PVC) indicate that the process is endothermic. The activation energy for the thermal dehydrochlorination of PVC can be significantly lowered by catalysts. For example, the presence of oxygen has been shown to decrease the activation energy by approximately 91 kJ/mol. researchgate.net This suggests that while the elimination of HCl may be energetically demanding, it can be facilitated under certain reaction conditions.

Mechanistic Probing via Computational Modeling

Computational modeling offers a powerful tool to investigate the reaction mechanisms involving this compound at a molecular level. Due to the presence of tertiary benzylic chlorides, the compound is prone to reactions proceeding through carbocation intermediates.

The reaction of this compound with a Lewis acid, such as boron trichloride (B1173362) (BCl₃), is proposed to initiate polymerization through the formation of a carbenium ion. researchgate.net The mechanism involves the formation of a charge-transfer complex, followed by the generation of a carbocation that can then react with a monomer like isobutylene (B52900). researchgate.net

The stability of the tertiary benzylic carbocation intermediate is a key factor in its reactivity. Benzyl (B1604629) carbocations are generally more stable than tertiary carbocations due to the delocalization of the positive charge into the benzene ring through resonance. quora.com This inherent stability makes the formation of the carbocation from this compound a plausible step in various reactions.

Furthermore, the dehydrochlorination of this compound is a potential pathway to form p-diisopropenylbenzene, a monomer that can undergo polymerization. This elimination reaction likely proceeds through a carbocation intermediate, which is stabilized by the adjacent phenyl ring and the methyl groups.

Computational studies on the related Gilch polymerization, which is used to synthesize PPV from α,α'-dihalo-p-xylenes, have provided insights that may be applicable. The Gilch route is understood to proceed through a p-quinodimethane intermediate, which can have a significant diradical character. researchgate.netugent.beresearchgate.net Density functional theory (DFT) calculations, such as those using the M06-2X functional, have been employed to study the energetics of the dimerization and propagation steps in this type of polymerization. researchgate.net These studies reveal that the electronic structure of the monomeric intermediates plays a crucial role in the polymerization mechanism. researchgate.net While the precursor is different, the concept of forming a reactive intermediate that drives polymerization is a shared feature.

| Computational Method | System Studied | Key Findings |

|---|---|---|

| M06-2X/6-31+G(d,p) | Gilch polymerization intermediates | Elucidation of relative Gibbs free energies for dimerization and propagation steps. researchgate.net |

| Spin-projected UHF, CASSCF, CASPT2, DMRG | Diradical character of p-quinodimethane monomers | Larger aromatic cores lead to higher diradical character, influencing initiation rates. researchgate.net |

These theoretical approaches provide a framework for understanding the complex reaction pathways of this compound. The interplay between carbocationic and potential radical mechanisms, influenced by reaction conditions and the electronic structure of the molecule, is a key area of ongoing investigation.

Historical Perspectives and Future Research Directions

Evolution of Research on 1,4-Bis(1-chloro-1-methylethyl)benzene

The story of this compound is intrinsically linked to the development of living cationic polymerization, a technique that revolutionized the synthesis of well-defined polymers. The quest for initiators that could provide controlled polymer growth led researchers to explore various organic halides.

Early research in the mid-20th century focused on the chlorination of alkylbenzenes. google.comgoogleapis.comjustia.com Patents from this era describe methods for chlorinating compounds like isopropyl benzene (B151609), laying the groundwork for the synthesis of related chlorinated hydrocarbons. google.com The development of living cationic polymerization in the 1970s and 1980s, with pioneering work on monomers like p-methoxystyrene and isobutyl vinyl ether, created a need for efficient and versatile initiators. wikipedia.orgacs.org

The concept of "iniferters" (initiator-transfer agent-terminators) emerged as a key strategy in controlled radical polymerizations, further highlighting the importance of functional initiators. researchgate.net It was in this context that bifunctional initiators like this compound gained prominence. Researchers recognized its potential to initiate polymerization from two points, enabling the synthesis of complex polymer structures such as block copolymers and star polymers. researchgate.netresearchgate.net Studies on the polymerization of isobutylene (B52900) using initiator systems containing boron trichloride (B1173362) (BCl3) and a tertiary alkyl or aryl methyl ether further solidified the utility of such compounds. wikipedia.orgresearchgate.net The ability to create polymers with controlled molecular weight and narrow polydispersity using this class of initiators marked a significant advancement in macromolecular engineering. wikipedia.orgacs.org

Emerging Trends in its Application and Synthesis

The primary application of this compound lies in its role as a bifunctional initiator in living cationic polymerization. researchgate.net This allows for the synthesis of polymers with specific architectures and functionalities, which are in high demand for advanced materials. libretexts.org

One of the most significant applications is in the synthesis of polyisobutylene (B167198) (PIB)-based block copolymers. researchgate.net These materials exhibit a combination of desirable properties, including thermal stability and elastomeric behavior, making them suitable for a range of applications. The bifunctional nature of the initiator allows for the growth of two polymer chains simultaneously, leading to the formation of ABA-type triblock copolymers, where 'A' is a block of a different monomer and 'B' is the polyisobutylene block.

The synthesis of this compound is most commonly achieved through the chlorination of 1,4-diisopropylbenzene (B50396). This reaction is typically carried out under controlled conditions to favor the formation of the desired product and minimize side reactions.

| Property | Value | Source |

|---|---|---|

| CAS Number | 7374-80-3 | epa.govuni.lu |

| Molecular Formula | C12H16Cl2 | epa.govuni.lu |

| Molecular Weight | 231.16 g/mol | epa.gov |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| IUPAC Name | 1,4-bis(2-chloropropan-2-yl)benzene | uni.lu |

Unexplored Research Avenues and Challenges

Despite its utility, the synthesis and application of this compound are not without challenges. The chlorination of 1,4-diisopropylbenzene can sometimes lead to a mixture of products, requiring careful purification to isolate the desired compound. ugent.be Furthermore, in polymerization reactions, controlling the initiation efficiency and preventing side reactions are crucial for obtaining polymers with the desired architecture and properties. libretexts.org

Looking ahead, several unexplored research avenues and challenges remain:

Broadening Monomer Scope: While extensively used for isobutylene polymerization, the application of this compound as an initiator for a wider range of monomers remains an area for exploration. Investigating its effectiveness with other vinyl monomers could lead to the synthesis of novel block copolymers with unique properties.

Synthesis of Complex Architectures: Beyond linear block copolymers, this bifunctional initiator could potentially be used to create more complex polymer architectures, such as star-shaped polymers with functional cores or graft copolymers. researchgate.net Research into these areas could unlock new applications for the resulting materials.

Development of "Greener" Synthesis Routes: The current synthesis relies on chlorination, which raises environmental concerns. Developing more sustainable and environmentally friendly synthetic methods for this compound and similar initiators is a significant challenge and a key area for future research.

Functionalization and Post-Polymerization Modification: The chlorine atoms in the initiator molecule offer sites for further chemical modification. Exploring post-polymerization modification reactions could lead to the development of functional polymers with tailored properties for specific applications, such as drug delivery or sensor technology.

Improving Initiator Efficiency and Control: Further research into the kinetics and mechanism of initiation with this compound could lead to improved control over the polymerization process. This includes optimizing reaction conditions and exploring the use of different co-initiators or Lewis acids to enhance initiation efficiency and minimize side reactions. acs.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。